molecular formula C20H31NO7 B607316 endo-BCN-PEG3-acid CAS No. 1807501-82-1

endo-BCN-PEG3-acid

Cat. No. B607316
M. Wt: 397.47
InChI Key: NRDCHHRLBMBFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“endo-BCN-PEG3-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .


Synthesis Analysis

The terminal carboxylic acid of “endo-BCN-PEG3-acid” can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules .


Molecular Structure Analysis

The molecular formula of “endo-BCN-PEG3-acid” is C20H31NO7 . It has a molecular weight of 397.47 g/mol .


Chemical Reactions Analysis

“endo-BCN-PEG3-acid” is a click chemistry linker consisting of a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .


Physical And Chemical Properties Analysis

“endo-BCN-PEG3-acid” has a molecular weight of 397.47 g/mol . It is stored at -20°C or 2-8°C . It is available in liquid, solid, semi-solid, or lump form .

Scientific Research Applications

  • General Use and Properties

    • “endo-BCN-PEG3-acid” is a PEG linker containing a BCN group and a terminal carboxylic acid .
    • Endo-BCN, or bicyclo[6.1.0]nonyne, is a strained alkyne derivative with a bicyclic structure .
    • It is known for its high reactivity in bioorthogonal chemistry, particularly in reactions with tetrazines .
    • Carboxylic acids are versatile functional groups that can undergo various chemical reactions .
  • Specific Application

    • “endo-BCN-PEG3-acid” can be used for the selective labeling of biomolecules, such as proteins, peptides, nucleic acids, or lipids, through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
    • This allows for site-specific attachment of fluorophores, tags, or other functional groups, facilitating visualization, detection, or tracking of biomolecules in complex biological systems .
  • Drug Delivery

    • “endo-BCN-PEG3-acid” can be used in drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which can improve the bioavailability and efficacy of therapeutic agents .
  • Protein Labeling

    • The BCN group in “endo-BCN-PEG3-acid” can react with azide-tagged biomolecules, allowing for the selective labeling of proteins . This can be used in various biological research applications, such as studying protein function, interactions, and localization .
  • Synthesis of PROTACs

    • “endo-BCN-PEG3-acid” can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This can be used to selectively degrade disease-related proteins .
  • Biomolecule Labeling

    • “endo-BCN-PEG3-acid” can be used for the selective labeling of biomolecules, such as proteins, peptides, nucleic acids, or lipids, through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This allows for site-specific attachment of fluorophores, tags, or other functional groups, facilitating visualization, detection, or tracking of biomolecules in complex biological systems .
  • Click Chemistry Linker

    • “endo-BCN-PEG3-acid” is a click chemistry linker consisting of a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to yield an amide bond . The BCN group can react with azide-tagged biomolecules .
  • Monodispersed Linear PEGs for Drug Delivery

    • CD Bioparticles provides “endo-BCN-PEG3-acid”, Monodispersed Linear PEGs for drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media .

Safety And Hazards

The safety information for “endo-BCN-PEG3-acid” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

“endo-BCN-PEG3-acid” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its hydrophilic PEG spacer increases solubility in aqueous media , which could be beneficial for future research and applications.

properties

IUPAC Name

3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDCHHRLBMBFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-BCN-PEG3-acid

CAS RN

1807501-82-1
Record name endo-BCN-PEG3-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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